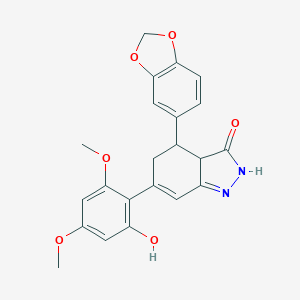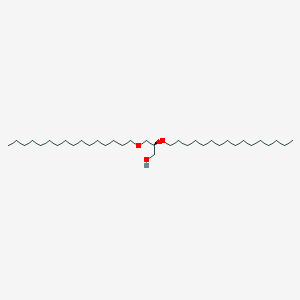
1,2-O-二十六烷基-sn-甘油
描述
"(S)-2,3-Bis(hexadecyloxy)propan-1-ol" is a chemical compound that finds relevance in various scientific and industrial applications due to its unique structural and chemical properties. It is part of a broader class of organic compounds known for their roles in synthesis pathways, material science, and possibly as intermediates in the production of complex molecules.
Synthesis Analysis
The synthesis of compounds similar to "(S)-2,3-Bis(hexadecyloxy)propan-1-ol" often involves complex organic synthesis routes that may include esterification, alkylation, and protection-deprotection strategies. Research on related compounds, like those involved in the production of high-energy density compounds or polymers from biomass-derived materials, provides insights into the methodologies that can be adapted for synthesizing "(S)-2,3-Bis(hexadecyloxy)propan-1-ol" (Chernyshev, Kravchenko, & Ananikov, 2017).
科学研究应用
合成糖脂的合成
1,2-O-二十六烷基-sn-甘油是一种饱和的二烷基甘油醚,可用作合成糖脂合成中的脂质锚 . 该化合物提供了一个稳定的疏水锚,可以连接到各种糖脂结构,增强其稳定性和功能。
二酰基甘油模拟物
该化合物是一种饱和的二烷基甘油醚,在 sn-1 和 sn-2 位置具有十六烷基,模拟了二酰基甘油的结构 . 作为二酰基甘油的模拟物,它可用于研究二酰基甘油在生物系统中的作用和功能。
更复杂糖脂的构建模块
1,2-O-二十六烷基-sn-甘油可用作更复杂糖脂的构建模块 . 它的结构允许连接各种官能团,能够合成各种复杂的糖脂。
掺入模型脂质双层
1,2-O-二十六烷基-sn-甘油已被掺入模型脂质双层中,以探索生物膜的组成和功能 . 它的疏水性和与天然脂质的结构相似性使其适合这种应用。
脂质生物化学研究
该化合物用于脂质生物化学研究,特别是甘油脂的研究 . 它的独特结构和性质使其成为脂质生物化学研究中的一种有价值的工具。
药物开发
在药物开发领域,1,2-O-二十六烷基-sn-甘油模拟二酰基甘油的能力及其作为合成糖脂合成中的脂质锚的作用可以被利用来开发新的药物和疗法 .
作用机制
Target of Action
The primary target of 1,2-O-Dihexadecyl-sn-glycerol is the lipid bilayer of cells. This compound serves as a lipid anchor for synthesizing lactose-containing synthetic glycolipids .
Mode of Action
1,2-O-Dihexadecyl-sn-glycerol, a saturated dialkyl glyceryl ether featuring hexadecyl groups at the sn-1 and sn-2 positions, resembles the structure of diacylglycerol . This structural similarity allows it to interact with the lipid bilayer of cells and serve as a lipid anchor .
Biochemical Pathways
Its role as a lipid anchor suggests that it may be involved in the synthesis of lactose-containing synthetic glycolipids . These glycolipids could potentially influence various cellular processes, including cell signaling and membrane stability.
Result of Action
The molecular and cellular effects of 1,2-O-Dihexadecyl-sn-glycerol’s action are likely to be related to its role as a lipid anchor. By serving as a building block for lactose-containing synthetic glycolipids, it could potentially influence the structure and function of cell membranes .
Action Environment
The action, efficacy, and stability of 1,2-O-Dihexadecyl-sn-glycerol are likely to be influenced by various environmental factors. For instance, factors such as temperature and pH could affect its stability and interaction with the lipid bilayer. Additionally, the presence of other lipids and proteins in the cell membrane could influence its efficacy as a lipid anchor .
生化分析
Biochemical Properties
1,2-O-Dihexadecyl-sn-glycerol plays a significant role in biochemical reactions, particularly as a lipid anchor in the synthesis of glycolipids. It interacts with enzymes such as protein kinase C (PKC), which is activated by diacylglycerol. This interaction is crucial for the regulation of various cellular processes, including signal transduction pathways. The compound’s ability to mimic diacylglycerol allows it to participate in lipid signaling, influencing the activity of PKC and other related proteins .
Cellular Effects
1,2-O-Dihexadecyl-sn-glycerol affects various cell types by modulating cellular processes such as signal transduction, gene expression, and metabolism. In particular, it influences cell signaling pathways by activating PKC, leading to downstream effects on gene expression and cellular metabolism. This compound has been shown to alter the expression of genes involved in lipid metabolism and inflammatory responses, highlighting its impact on cellular function .
Molecular Mechanism
At the molecular level, 1,2-O-Dihexadecyl-sn-glycerol exerts its effects through binding interactions with PKC and other lipid-binding proteins. By mimicking diacylglycerol, it activates PKC, which then phosphorylates target proteins involved in various signaling pathways. This activation can lead to changes in gene expression, enzyme activity, and cellular responses. The compound’s structure allows it to integrate into lipid membranes, further influencing membrane-associated signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-O-Dihexadecyl-sn-glycerol can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to 1,2-O-Dihexadecyl-sn-glycerol can lead to sustained activation of PKC and other signaling pathways, potentially resulting in altered cellular functions and metabolic states .
Dosage Effects in Animal Models
The effects of 1,2-O-Dihexadecyl-sn-glycerol vary with different dosages in animal models. At lower doses, the compound can effectively activate PKC and modulate signaling pathways without causing significant toxicity. At higher doses, it may induce adverse effects such as inflammation or metabolic disturbances. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical response .
Metabolic Pathways
1,2-O-Dihexadecyl-sn-glycerol is involved in metabolic pathways related to lipid signaling and metabolism. It interacts with enzymes such as PKC and other lipid-modifying enzymes, influencing metabolic flux and the levels of various metabolites. The compound’s role in these pathways highlights its importance in regulating lipid homeostasis and cellular energy balance .
Transport and Distribution
Within cells and tissues, 1,2-O-Dihexadecyl-sn-glycerol is transported and distributed through interactions with lipid transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipid solubility and affinity for membrane-associated proteins .
Subcellular Localization
1,2-O-Dihexadecyl-sn-glycerol is primarily localized to cellular membranes, where it integrates into lipid bilayers and interacts with membrane-associated proteins. This localization is crucial for its function in activating PKC and other signaling molecules. Post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its activity and specificity .
属性
IUPAC Name |
(2S)-2,3-dihexadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJMFFVPVZWNK-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)
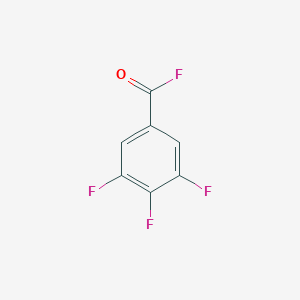

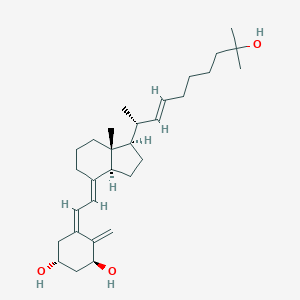

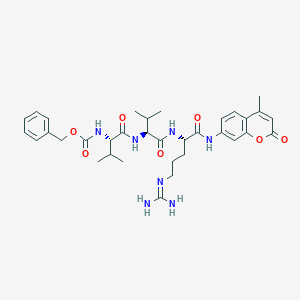

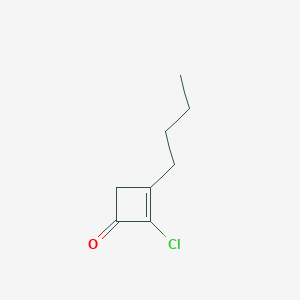
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
